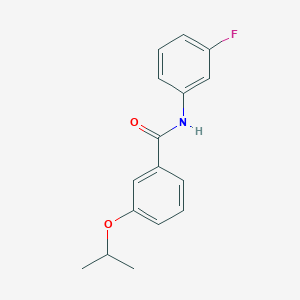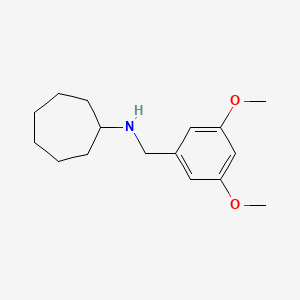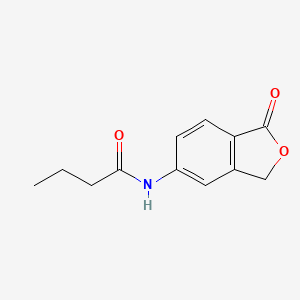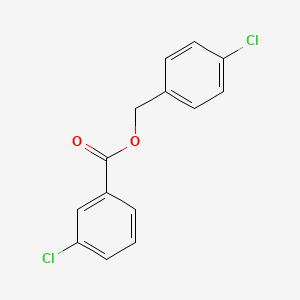
3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone, also known as BMS-986142, is a small molecule inhibitor that has been developed as a potential treatment for autoimmune diseases such as psoriasis and lupus. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone works by selectively inhibiting the activity of TYK2, a member of the Janus kinase (JAK) family of enzymes. TYK2 is involved in the signaling pathways that regulate the immune response, and its inhibition can help to reduce the production of pro-inflammatory cytokines. This leads to a reduction in inflammation and the symptoms associated with autoimmune diseases.
Biochemical and Physiological Effects:
3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-12 (IL-12) and interferon-gamma (IFN-γ). It has also been shown to reduce the infiltration of immune cells into tissues, which can help to reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is its high selectivity for TYK2. This means that it is less likely to have off-target effects on other enzymes or signaling pathways. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for the development of 3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone. One possibility is the exploration of its use in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is the investigation of its potential use in combination with other drugs, such as biologics or other small molecule inhibitors. Finally, further studies are needed to better understand the long-term safety and efficacy of this compound in clinical settings.
Méthodes De Synthèse
The synthesis of 3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone involves several steps. The first step is the preparation of 4-bromophenylacetic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 6-ethyl-3-hydroxy-2(1H)-quinazolinone to form the intermediate product. This intermediate is then treated with phosphorus oxychloride to generate the final product, 3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone.
Applications De Recherche Scientifique
3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been extensively studied for its potential use in the treatment of autoimmune diseases. It has been shown to inhibit the activity of a specific enzyme called TYK2, which is involved in the immune response. By inhibiting this enzyme, 3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone can help to reduce inflammation and the symptoms associated with autoimmune diseases.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-6-ethyl-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c1-3-12-4-9-16-15(10-12)11(2)20(17(21)19-16)14-7-5-13(18)6-8-14/h4-10H,2-3H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIDCRAWSZMQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-6-ethyl-4-methylidene-3,4-dihydroquinazolin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5780592.png)




![N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5780626.png)



![N''-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5780656.png)
![2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid](/img/structure/B5780670.png)
![1-(2-chlorobenzyl)-4-(4-cyclohexyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5780677.png)
![N-isobutyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5780690.png)
